2-Methylcitric acid-d3

Description

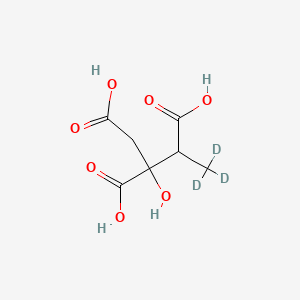

Structure

3D Structure

Properties

IUPAC Name |

4,4,4-trideuterio-2-hydroxybutane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O7/c1-3(5(10)11)7(14,6(12)13)2-4(8)9/h3,14H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNOXCRMFGMSKIJ-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methylcitric acid-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Methylcitric acid-d3, a crucial isotopically labeled internal standard for the quantification of 2-Methylcitric acid. 2-Methylcitric acid is a key biomarker for monitoring inborn errors of metabolism, particularly propionic acidemia and methylmalonic aciduria. This document details synthetic approaches, in-depth characterization methodologies, and its role in metabolic pathways.

Introduction

2-Methylcitric acid is a tricarboxylic acid that accumulates in individuals with certain genetic metabolic disorders affecting propionate metabolism.[1][2][3][4][5][6][7] The enzymatic condensation of propionyl-CoA with oxaloacetate, catalyzed by citrate synthase, leads to the formation of 2-methylcitric acid.[1][4][5] Its deuterated isotopologue, this compound, serves as an ideal internal standard for quantitative analysis by mass spectrometry, enabling accurate measurement of 2-Methylcitric acid levels in biological samples for diagnostic and research purposes.[1][8][9][10][11]

Synthesis of this compound

The chemical synthesis of this compound is not extensively detailed in publicly available literature; however, it can be logically derived from established methods for the synthesis of the unlabeled compound, primarily through the use of a deuterated starting material. The key is to introduce the deuterium atoms at the methyl group originating from propionate. Two plausible synthetic routes are the Reformatsky reaction and nucleophilic addition.

Experimental Protocol: Synthesis via Reformatsky Reaction (Proposed)

The Reformatsky reaction involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester.[2][3][12][13][14] For the synthesis of this compound, a deuterated α-bromopropionate ester would be a key reactant.

Materials:

-

Ethyl 2-bromo(d3-methyl)propanoate (deuterated α-haloester)

-

Diethyl oxaloacetate (carbonyl compound)

-

Activated Zinc powder

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (for workup)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Activation of Zinc: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add activated zinc powder.

-

Reaction Initiation: To the zinc suspension in anhydrous THF, add a small amount of a solution of ethyl 2-bromo(d3-methyl)propanoate and diethyl oxaloacetate in anhydrous THF to initiate the reaction.

-

Addition of Reactants: Once the reaction has started (indicated by a color change or gentle reflux), the remaining solution of the deuterated α-bromoester and diethyl oxaloacetate is added dropwise at a rate that maintains a gentle reflux.

-

Reaction Completion and Quenching: After the addition is complete, the reaction mixture is stirred until the starting materials are consumed (monitored by TLC or LC-MS). The reaction is then cooled and quenched by the slow addition of cooled dilute hydrochloric acid.

-

Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure.

-

Hydrolysis and Final Product Isolation: The resulting ester is then hydrolyzed to the carboxylic acid using standard procedures (e.g., saponification with NaOH followed by acidification). The final product, this compound, is purified by a suitable method such as column chromatography or recrystallization.

A proposed workflow for the synthesis is illustrated below:

Caption: Proposed synthesis workflow for this compound.

Quantitative Data: Synthesis

While a specific yield for the synthesis of this compound is not reported in the reviewed literature, the yield for the synthesis of unlabeled 2-methylcitric acid via the Reformatsky reaction can be expected to be in a similar range, which is typically moderate.

| Parameter | Expected Value/Range |

| Reaction Yield | Moderate (Specific yield for d3-variant not reported) |

| Purity (Post-Purification) | >98% (typical for analytical standards) |

Characterization of this compound

The characterization of this compound is crucial to confirm its identity, purity, and isotopic enrichment. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. For this compound, both ¹H and ¹³C NMR would be employed.

Expected Spectral Features:

-

¹H NMR: The most significant feature in the ¹H NMR spectrum of this compound, when compared to its unlabeled counterpart, will be the absence of the signal corresponding to the methyl protons. The remaining proton signals of the molecule's backbone would be present, and their chemical shifts and coupling constants would be very similar to the unlabeled compound. The integration of the absent methyl signal would confirm successful deuteration.

-

¹³C NMR: In the proton-decoupled ¹³C NMR spectrum, the carbon atom of the deuterated methyl group will exhibit a characteristic triplet multiplicity due to coupling with deuterium (spin I=1). The chemical shift of this carbon will be slightly different from the unlabeled compound due to the isotopic effect.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve a small amount of purified this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).[15][16][17] The choice of solvent depends on the solubility of the analyte and the desired spectral resolution.

-

¹H NMR Acquisition: Acquire a ¹H NMR spectrum. The absence of the methyl proton signal will be the primary indicator of successful deuteration.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to observe the carbon signals. The triplet for the C-D₃ carbon will be a key confirmation.

| Technique | Expected Observations for this compound |

| ¹H NMR | Absence of the methyl proton signal. Other signals corresponding to the molecular backbone will be present. |

| ¹³C NMR | The carbon of the deuterated methyl group will appear as a triplet. Other carbon signals will be present with chemical shifts similar to the unlabeled compound. |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of this compound. It is also the primary technique for its application as an internal standard.

Experimental Protocol: LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices.

-

Sample Preparation (from biological matrix):

-

For samples like dried blood spots (DBS), a small disc is punched out.

-

Proteins are precipitated using a suitable organic solvent (e.g., methanol).

-

The supernatant containing the analyte is collected.

-

Derivatization: To enhance ionization efficiency and chromatographic retention, 2-Methylcitric acid and its d3-internal standard are often derivatized. A common derivatizing agent is 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE).[1]

-

-

Chromatographic Separation:

-

Column: A reverse-phase column, such as a C18 or C8, is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with a small amount of formic acid) and an organic phase (e.g., methanol or acetonitrile) is employed for separation.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive or negative ion mode is commonly used.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

Quantitative Data: Mass Spectrometry

| Parameter | Value |

| Molecular Weight | 209.17 g/mol |

| Precursor Ion (m/z) | Varies with derivatization and ionization mode. For DAABD-AE derivative (positive ESI): 502.4[1] |

| Product Ion (m/z) | Varies with derivatization and fragmentation. For DAABD-AE derivative: 151.1[1] |

| Linearity Range (in DBS) | Typically in the low µM range (e.g., 0.5 - 50 µM)[1] |

| Recovery | Generally high (e.g., 90.2 - 109.4%)[1] |

An illustrative workflow for the characterization of this compound is presented below:

Caption: Characterization workflow for this compound.

Role in Metabolic Pathways

2-Methylcitric acid is an intermediate in the 2-methylcitrate cycle, a metabolic pathway that detoxifies propionyl-CoA, a toxic metabolite that can accumulate from the breakdown of odd-chain fatty acids and certain amino acids.[18][19]

The key steps of the 2-methylcitrate cycle are:

-

Condensation: Propionyl-CoA condenses with oxaloacetate to form 2-methylcitrate, a reaction catalyzed by 2-methylcitrate synthase.

-

Isomerization: 2-methylcitrate is converted to 2-methylisocitrate via 2-methyl-cis-aconitate.

-

Cleavage: 2-methylisocitrate is cleaved by 2-methylisocitrate lyase to yield succinate and pyruvate.

A diagram of the 2-methylcitrate cycle is shown below:

Caption: Overview of the 2-Methylcitrate Cycle.

Conclusion

This compound is an indispensable tool for the accurate quantification of its unlabeled analogue in clinical and research settings. This guide has outlined the probable synthetic routes based on established chemical reactions and provided a detailed overview of the state-of-the-art characterization techniques, primarily NMR and LC-MS/MS. A thorough understanding of its synthesis and characterization is essential for its proper application in advancing the diagnosis and management of propionate metabolism disorders.

References

- 1. Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. byjus.com [byjus.com]

- 3. Reformatsky Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. caymanchem.com [caymanchem.com]

- 5. The biosynthesis of methylcitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Methylcitric acid | C7H10O7 | CID 515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Human Metabolome Database: Showing metabocard for 2-Methylcitric acid (HMDB0000379) [hmdb.ca]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. DL-2-Methylcitric acid (methyl-Dâ, 98%) CP 90% | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 11. scbt.com [scbt.com]

- 12. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]

- 13. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 14. Reformatsky Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 15. myuchem.com [myuchem.com]

- 16. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 17. studymind.co.uk [studymind.co.uk]

- 18. 1H NMR analysis of deuterated fatty acid methyl esters [inis.iaea.org]

- 19. Methylcitrate cycle - Wikipedia [en.wikipedia.org]

Technical Guide: Certificate of Analysis for 2-Methylcitric acid-d3

Introduction

This document provides a comprehensive technical overview of the analytical data and methodologies pertaining to the certified reference material, 2-Methylcitric acid-d3. It is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for quantitative analysis, metabolic research, and as internal standards in mass spectrometry-based assays.[1][2] this compound, a deuterium-labeled isotopologue of 2-Methylcitric acid, is a critical tool for accurately tracing and quantifying its unlabeled counterpart in biological systems.[1][3] The accumulation of 2-Methylcitric acid is associated with certain metabolic disorders, such as propionic acidemia and methylmalonic acidurias, making its accurate measurement essential for clinical research and diagnostics.[3][4]

This guide details the physical and chemical properties, quantitative analysis, and the experimental protocols used to certify this reference material.

Compound Information

| Identifier | Value |

| Analyte Name | This compound (Mixture of diastereomers)[5][6] |

| CAS Number | 146764-58-1[2][5][6][7] |

| Unlabeled CAS Number | 6061-96-7[2][5][6] |

| Molecular Formula | C₇D₃H₇O₇[5][6] |

| Molecular Weight | 209.17 g/mol [2][7][8] |

| Exact Mass | 209.061 Da[5][6] |

| Synonyms | 4,4,4-trideuterio-2-hydroxybutane-1,2,3-tricarboxylic acid[5][6][8] |

Physical and Chemical Properties

| Property | Value |

| Appearance | Crystalline solid[4] |

| Purity | >95% (HPLC)[5][9] |

| Isotopic Enrichment | 98% (by Mass Spectrometry)[2] |

| Storage Temperature | -20°C[4][5] |

| Solubility | DMF: 25 mg/ml, DMSO: 30 mg/ml, Ethanol: 10 mg/ml, PBS (pH 7.2): 10 mg/ml[4] |

Experimental Protocols

The certification of this reference material involves a multi-step process to ensure its identity, purity, and isotopic enrichment. The following are representative protocols for the key analytical techniques employed.

3.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Objective: To determine the chemical purity of this compound by separating it from any potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 210 nm.

-

Procedure:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., water or methanol).

-

The HPLC system is equilibrated with the initial mobile phase conditions.

-

A known volume of the sample solution is injected onto the column.

-

The gradient is run to separate the components of the sample.

-

The chromatogram is recorded, and the area of the main peak corresponding to this compound is compared to the total area of all peaks to calculate the purity.

-

3.2. Mass Spectrometry (MS) for Identity and Isotopic Enrichment

-

Objective: To confirm the molecular weight of this compound and determine its isotopic enrichment.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Procedure:

-

A dilute solution of the sample is infused into the mass spectrometer.

-

The instrument is operated in negative ion mode to detect the deprotonated molecule [M-H]⁻.

-

The mass spectrum is acquired over a relevant m/z range.

-

The measured mass of the most abundant isotopologue is compared to the theoretical exact mass of C₇D₃H₇O₇ to confirm the identity.

-

The relative intensities of the isotopic peaks are used to calculate the deuterium enrichment.

-

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

-

Objective: To confirm the chemical structure of this compound and the position of the deuterium labels.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the sample is soluble (e.g., D₂O or DMSO-d₆).

-

Procedure:

-

A solution of the sample is prepared in the chosen deuterated solvent.

-

¹H and ¹³C NMR spectra are acquired.

-

The chemical shifts, splitting patterns, and integrals of the signals in the ¹H NMR spectrum are analyzed to confirm the proton environment. The absence of a signal corresponding to the methyl group protons confirms the location of the deuterium labels.

-

The chemical shifts in the ¹³C NMR spectrum are analyzed to confirm the carbon skeleton of the molecule.

-

Quality Control and Certification Workflow

The following diagram illustrates the typical workflow for the quality control and certification of a reference material like this compound.

Caption: Quality control workflow for this compound.

Application and Usage

This compound is primarily used as an internal standard for the quantification of endogenous 2-Methylcitric acid in biological samples by LC-MS/MS.[10] Its use improves the accuracy and precision of the measurement by correcting for variations in sample preparation and instrument response.[1] It is a valuable tool in newborn screening for inborn errors of metabolism and in research focused on metabolic pathways involving propionyl-CoA.[4][10]

Disclaimer: This document is a technical guide based on publicly available information for this compound. For lot-specific data, always refer to the Certificate of Analysis provided by the supplier.[7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. DL-2-Methylcitric acid (methyl-Dâ, 98%) CP 90% | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound | CAS 146764-58-1 | LGC Standards [lgcstandards.com]

- 6. This compound | CAS 146764-58-1 | LGC Standards [lgcstandards.com]

- 7. scbt.com [scbt.com]

- 8. 2-Methyl-D3-citric acid | C7H10O7 | CID 90470055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Methylcitric Acid | CAS 6061-96-7 | LGC Standards [lgcstandards.com]

- 10. Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Role of 2-Methylcitric Acid in Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylcitric acid (2-MCA) is a tricarboxylic acid that serves as a critical biomarker and a key metabolic intermediate in specific biological contexts. While present in trace amounts under normal physiological conditions, its accumulation is a hallmark of certain inborn errors of metabolism, notably propionic acidemia and methylmalonic acidemia. In various microorganisms, 2-MCA is a central component of the 2-methylcitrate cycle, a vital pathway for the metabolism of propionate. This technical guide provides an in-depth exploration of the biological roles of 2-methylcitric acid, detailing its synthesis, metabolic fate, and pathophysiological implications. The document includes a summary of quantitative data, detailed experimental protocols for its study, and visualizations of the pertinent metabolic and logical pathways.

Introduction

2-Methylcitric acid, also known as 2-methylcitrate, is an isomer of citric acid with a methyl group substitution. Its biological significance is primarily twofold: as an essential intermediate in the propionate catabolism of many bacteria and fungi, and as a pathognomonic indicator of inherited metabolic diseases in humans. The accumulation of 2-MCA in patients with propionic and methylmalonic acidemia is a consequence of the impaired metabolism of propionyl-CoA, which is subsequently shunted into an alternative pathway involving the condensation with oxaloacetate to form 2-MCA.[1] This accumulation is not benign; 2-MCA has been shown to exert toxic effects, particularly on mitochondrial function, contributing to the severe neurological symptoms observed in these disorders.[2][3][4]

The 2-Methylcitrate Cycle: A Pathway for Propionate Metabolism

In many microorganisms, the 2-methylcitrate cycle is the primary route for the oxidation of propionate, a common short-chain fatty acid.[5] This cycle is analogous to the well-known citric acid cycle and allows organisms to utilize propionate as a carbon and energy source. The key enzymatic steps of this cycle are as follows:

-

Formation of 2-Methylcitrate: The cycle begins with the condensation of propionyl-CoA and oxaloacetate, catalyzed by 2-methylcitrate synthase (EC 2.3.3.5) , to form (2S,3S)-2-methylcitrate and Coenzyme A.[6][7]

-

Dehydration to 2-Methyl-cis-aconitate: 2-methylcitrate dehydratase (EC 4.2.1.79) then catalyzes the dehydration of 2-methylcitrate to yield 2-methyl-cis-aconitate.[8][9]

-

Hydration to 2-Methylisocitrate: The same enzyme, 2-methylcitrate dehydratase (acting as a hydratase in the reverse direction), or a separate aconitase, facilitates the hydration of 2-methyl-cis-aconitate to form 2-methylisocitrate.

-

Cleavage to Pyruvate and Succinate: Finally, 2-methylisocitrate lyase (EC 4.1.3.30) cleaves 2-methylisocitrate into pyruvate and succinate.[10][11] These products can then enter central carbon metabolism.

This cycle is crucial for the detoxification of propionyl-CoA, which can be toxic at high concentrations.[5]

Diagram of the 2-Methylcitrate Cycle

Pathophysiological Role in Inborn Errors of Metabolism

In humans, the primary pathway for propionyl-CoA metabolism is its conversion to methylmalonyl-CoA, followed by isomerization to succinyl-CoA, which then enters the citric acid cycle. Deficiencies in the enzymes of this pathway, namely propionyl-CoA carboxylase (in propionic acidemia) and methylmalonyl-CoA mutase (in methylmalonic acidemia), lead to the accumulation of propionyl-CoA. This excess propionyl-CoA is then diverted to the synthesis of 2-methylcitric acid by citrate synthase, which can utilize propionyl-CoA as an alternative substrate, albeit with much lower efficiency than its primary substrate, acetyl-CoA.[12]

The resulting accumulation of 2-MCA is a key diagnostic marker for these conditions and is believed to be a significant contributor to their pathophysiology.

Mitochondrial Dysfunction

A primary consequence of elevated 2-MCA levels is the impairment of mitochondrial function.[2][3] Studies have demonstrated that 2-MCA can:

-

Inhibit Mitochondrial Respiration: 2-MCA has been shown to inhibit ADP-stimulated and uncoupled respiration in mitochondria, particularly when glutamate is the substrate.[2]

-

Induce Mitochondrial Permeability Transition: At pathological concentrations, 2-MCA can induce the opening of the mitochondrial permeability transition pore (mPTP), leading to a decrease in mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors.[2][13]

Inhibition of Key Metabolic Enzymes

2-Methylcitric acid acts as a competitive inhibitor of several key enzymes in central metabolism, further disrupting cellular energy homeostasis.[1] This inhibition affects enzymes that utilize citrate and isocitrate as substrates, including:

-

Citrate Synthase

-

Aconitase

-

NAD+- and NADP+-linked Isocitrate Dehydrogenase

The accumulation of 2-MCA within the mitochondria can, therefore, lead to a bottleneck in the citric acid cycle, contributing to the ketogenic and hypoglycemic states often observed in patients with propionic and methylmalonic acidemia.[1]

Diagram of Pathophysiological Effects of 2-Methylcitric Acid Accumulation

Quantitative Data

The following tables summarize key quantitative data related to 2-methylcitric acid and the enzymes involved in its metabolism.

Table 1: Kinetic Parameters of 2-Methylcitrate Cycle Enzymes

| Enzyme | Organism | Substrate | Km (μM) | Vmax (μmol/min/mg) | Reference |

| 2-Methylcitrate Synthase (PrpC) | Escherichia coli | Propionyl-CoA | 17 - 37 | 0.33 | |

| Oxaloacetate | 5 | - | |||

| Acetyl-CoA | 101 | 0.11 | [6] | ||

| 2-Methylcitrate Dehydratase (PrpD) | Escherichia coli | (2S,3S)-2-Methylcitrate | 440 | - | [9] |

| 2-Methylisocitrate Lyase (PrpB) | Aspergillus fumigatus | 2-Methylisocitrate | 213,000 | - | [14] |

Table 2: Inhibition Constants (Ki) of 2-Methylcitric Acid for Citric Acid Cycle Enzymes

| Enzyme | Ki (mM) | Type of Inhibition | Reference |

| Citrate Synthase | 1.5 - 7.6 | Competitive | [1] |

| Aconitase | 1.5 - 7.6 | Non-competitive | [1] |

| NAD+-Isocitrate Dehydrogenase | 1.5 - 7.6 | Competitive | [1] |

| NADP+-Isocitrate Dehydrogenase | 1.5 - 7.6 | Competitive | [1] |

Table 3: Concentrations of 2-Methylcitric Acid in Human Samples

| Condition | Sample Type | Concentration Range | Reference |

| Normal | Serum | 60 - 228 nmol/L | [12] |

| Cobalamin Deficiency | Serum | 93 - 13,500 nmol/L | [12] |

| Propionic/Methylmalonic Acidemia (NBS positive) | Dried Blood Spot | 0.1 - 89.4 µmol/L | [8] |

| Normal (NBS reference) | Dried Blood Spot | 0.04 - 0.36 µmol/L | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 2-methylcitric acid.

Quantification of 2-Methylcitric Acid in Biological Samples by LC-MS/MS

This protocol is adapted for the analysis of 2-MCA in dried blood spots (DBS), a common application in newborn screening.

Materials:

-

Methanol:Water (3.6:1) solution with internal standards (e.g., 2-MCA-d3)

-

Dithiothreitol (DTT)

-

96-well deep well plate

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

UPLC column (e.g., C18)

Procedure:

-

Punch two 3.2 mm disks from a dried blood spot card into a 96-well deep well plate.

-

To each well, add 230 µL of the methanol:water solution containing the internal standard and DTT.

-

Seal the plate and heat at 60°C with shaking for 30 minutes.

-

Centrifuge the plate at 2800 rpm for 10 minutes to pellet the debris.

-

Transfer the supernatant to a new plate for analysis.

-

Inject 10 µL of the sample onto the LC-MS/MS system.

-

Chromatographic separation is typically achieved using a C18 column with a gradient of mobile phases consisting of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).

-

Detection is performed using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, monitoring for the specific precursor-product ion transitions for 2-MCA and its internal standard.

Enzymatic Assay for 2-Methylcitrate Synthase

This spectrophotometric assay measures the release of free Coenzyme A (CoA).

Materials:

-

HEPES buffer (50 mM, pH 7.5)

-

Potassium chloride (0.1 M)

-

Glycerol (0.54 M)

-

5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) (0.15 mM)

-

Oxaloacetate (0.05 mM)

-

Propionyl-CoA (0.1 mM)

-

Enzyme preparation (cell extract or purified enzyme)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing HEPES buffer, KCl, glycerol, DTNB, and oxaloacetate in a cuvette.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding propionyl-CoA.

-

Immediately monitor the increase in absorbance at 412 nm, which corresponds to the reaction of the released CoA with DTNB to form a colored product.

-

The rate of the reaction is calculated from the linear portion of the absorbance curve using the molar extinction coefficient of the product (13,600 M⁻¹ cm⁻¹).

Assay for Mitochondrial Permeability Transition Pore (mPTP) Opening

This assay utilizes the fluorescent probe Calcein-AM to assess mPTP opening in isolated mitochondria or cultured cells.

Materials:

-

Calcein-AM

-

CoCl₂ (a quencher of cytosolic calcein fluorescence)

-

Ionomycin (a Ca²⁺ ionophore to induce mPTP opening)

-

Assay buffer

-

Fluorescence plate reader or flow cytometer

Procedure:

-

Load cells or isolated mitochondria with Calcein-AM. The acetoxymethyl (AM) ester allows the dye to cross cell membranes, where it is cleaved by intracellular esterases to the fluorescent calcein, which is retained in the cytosol and mitochondria.

-

Add CoCl₂ to the extracellular medium. CoCl₂ quenches the fluorescence of calcein in the cytosol but cannot cross the inner mitochondrial membrane.

-

Measure the baseline mitochondrial fluorescence.

-

Induce mPTP opening by adding an agent such as Ca²⁺ and an ionophore (e.g., ionomycin).

-

Opening of the mPTP allows CoCl₂ to enter the mitochondrial matrix and quench the fluorescence of mitochondrial calcein.

-

The decrease in fluorescence intensity is proportional to the extent of mPTP opening.

Workflow for Newborn Screening and Diagnosis

Signaling Pathway Implications

Direct evidence for 2-methylcitric acid as a primary signaling molecule is currently limited. However, its profound impact on central metabolism and mitochondrial function strongly suggests indirect effects on various signaling pathways. The mitochondrial dysfunction induced by 2-MCA, including the opening of the mPTP and the generation of reactive oxygen species (ROS), is a known trigger for apoptotic signaling cascades.[15][16] The release of cytochrome c from damaged mitochondria is a key event in the intrinsic apoptosis pathway, leading to the activation of caspases and programmed cell death.

Furthermore, cellular stress resulting from energy depletion and metabolic imbalance can activate stress-responsive signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, which acts as a cellular energy sensor. While direct studies linking 2-MCA to these pathways are needed, it is plausible that the accumulation of this metabolite contributes to the cellular pathology observed in propionic and methylmalonic acidemia through the activation of these and other stress-related signaling networks.

Conclusion and Future Directions

2-Methylcitric acid plays a multifaceted role in biology, acting as a key metabolic intermediate in microorganisms and a critical biomarker and pathobiochemical agent in human inherited metabolic diseases. Its accumulation leads to significant cellular dysfunction, primarily through the disruption of mitochondrial energy metabolism and the inhibition of key enzymes. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and clinicians to further investigate the roles of 2-MCA and to develop therapeutic strategies for the management of propionic and methylmalonic acidemia.

Future research should focus on elucidating the direct and indirect effects of 2-methylcitric acid on cellular signaling pathways to better understand the molecular mechanisms underlying the neurological damage seen in patients. Additionally, the development of high-throughput screening assays for inhibitors of 2-methylcitrate synthase could provide a novel therapeutic avenue for these devastating disorders. A deeper understanding of the regulation of the 2-methylcitrate cycle in pathogenic microorganisms may also reveal new targets for antimicrobial drug development.[5]

References

- 1. Effect of 2-methylcitrate on citrate metabolism: implications for the management of patients with propionic acidemia and methylmalonic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Methylcitric acid impairs glutamate metabolism and induces permeability transition in brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mitochondrial Distress in Methylmalonic Acidemia: Novel Pathogenic Insights and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Regulation and Characterization of Mitochondrial-Derived Methylmalonic Acid in Mitochondrial Dysfunction and Oxidative Stress: From Basic Research to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization and targeting of the 2-methylcitrate cycle in Pseudomonas aeruginosa [repository.cam.ac.uk]

- 6. uniprot.org [uniprot.org]

- 7. 2-methylcitrate synthase - Wikipedia [en.wikipedia.org]

- 8. tandfonline.com [tandfonline.com]

- 9. uniprot.org [uniprot.org]

- 10. Identification of the 2-Methylcitrate Pathway Involved in the Catabolism of Propionate in the Polyhydroxyalkanoate-Producing Strain Burkholderia sacchari IPT101T and Analysis of a Mutant Accumulating a Copolyester with Higher 3-Hydroxyvalerate Content - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Methylisocitrate lyases from the bacterium Escherichia coli and the filamentous fungus Aspergillus nidulans: characterization and comparison of both enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Elevation of 2-methylcitric acid I and II levels in serum, urine, and cerebrospinal fluid of patients with cobalamin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The Methylcitrate Cycle and Its Crosstalk with the Glyoxylate Cycle and Tricarboxylic Acid Cycle in Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | How to target apoptosis signaling pathways for the treatment of pediatric cancers [frontiersin.org]

2-Methylcitric acid-d3 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2-Methylcitric acid-d3, a crucial isotopically labeled internal standard for the quantitative analysis of its unlabeled counterpart, 2-methylcitric acid. The accumulation of 2-methylcitric acid is a key biomarker for certain inborn errors of metabolism, particularly propionic acidemia and methylmalonic acidemia. This document outlines its chemical properties, its role in metabolic pathways, and detailed experimental protocols for its use in research and clinical settings.

Core Data Presentation

For ease of reference and comparison, the fundamental quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 146764-58-1 | [1] |

| Molecular Formula | C₇H₇D₃O₇ | [1] |

| Molecular Weight | 209.17 g/mol | [1][2] |

| Alternate Names | 2-Hydroxy-1,2,3-butanetricarboxylic Acid-d3 | [1] |

Metabolic Significance and Signaling Pathways

2-Methylcitric acid is an endogenous metabolite formed in the 2-methylcitric acid cycle. This cycle is a metabolic pathway that deals with the overload of propionyl-CoA, which can accumulate in several metabolic disorders. The presence of elevated levels of 2-methylcitric acid is a diagnostic indicator for these conditions. This compound, being chemically identical to the endogenous molecule apart from its isotopic labeling, serves as an ideal internal standard for accurate quantification in biological matrices.

The formation of 2-methylcitric acid occurs from the condensation of propionyl-CoA and oxaloacetate. In individuals with propionic acidemia or methylmalonic acidemia, the normal metabolism of propionyl-CoA is impaired, leading to its accumulation and subsequent shunting into the 2-methylcitric acid cycle.

Experimental Protocols

The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of 2-methylcitric acid in biological samples, such as dried blood spots (DBS).

Preparation of this compound Internal Standard Stock Solution

A stock solution of this compound is essential for its use as an internal standard in quantitative analyses.

Materials:

-

This compound (solid)

-

High-purity water (e.g., Milli-Q or equivalent)

Procedure:

-

Accurately weigh a precise amount of this compound.

-

Dissolve the weighed solid in a known volume of high-purity water to achieve a stock solution of a specific concentration (e.g., 8.61 mM)[3].

-

Store the stock solution at -80°C for long-term stability[3]. For shorter-term use (up to one month), storage at -20°C is acceptable[4].

Analysis of 2-Methylcitric Acid in Dried Blood Spots by LC-MS/MS using this compound Internal Standard

This protocol outlines a method for the extraction and analysis of 2-methylcitric acid from dried blood spots, a common procedure in newborn screening for metabolic disorders.

Sample Preparation and Extraction:

-

Punch out a 3.2 mm disc from a dried blood spot card.

-

Place the disc into a well of a 96-well filter plate.

-

Add a working solution of the this compound internal standard to the well.

-

Add a protein precipitation solvent (e.g., methanol) and vortex to extract the analytes.

-

Centrifuge the plate to separate the precipitated proteins and collect the supernatant containing the analytes.

LC-MS/MS Analysis:

-

Liquid Chromatography (LC): The extracted sample is injected into an LC system. Chromatographic separation is typically achieved using a C18 reversed-phase column with a gradient elution of mobile phases consisting of water with 0.1% formic acid (Mobile Phase A) and methanol with 0.1% formic acid (Mobile Phase B).

-

Tandem Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into the mass spectrometer. The analysis is performed in negative electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used to detect and quantify 2-methylcitric acid and the this compound internal standard by monitoring their specific precursor-to-product ion transitions.

Synthesis and Purification

While this compound is commercially available, understanding its synthesis can be valuable for researchers. The synthesis of deuterated carboxylic acids often involves the use of deuterated starting materials. A common strategy for introducing deuterium at a methyl group is through the use of deuterated methylating agents, such as iodomethane-d3.

A plausible synthetic route for this compound would involve the alkylation of a suitable precursor with a deuterated methyl group, followed by further chemical transformations to yield the final product. For instance, the synthesis could involve the alkylation of diethyl allylmalonate with iodomethane-d3, followed by deallylation and hydrolysis to produce methyl-d3-malonic acid. This intermediate could then be further elaborated to construct the 2-methylcitric acid backbone.

Purification of the final product is typically achieved through chromatographic techniques such as column chromatography on silica gel or high-performance liquid chromatography (HPLC) to ensure high purity, which is critical for its use as an analytical standard. The identity and purity of the synthesized this compound would then be confirmed by analytical methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Conclusion

This compound is an indispensable tool for the accurate diagnosis and monitoring of propionic acidemia and methylmalonic acidemia. Its use as an internal standard in LC-MS/MS assays allows for precise and reliable quantification of 2-methylcitric acid in complex biological matrices. This guide provides the core technical information required by researchers and clinicians working in the field of inborn errors of metabolism and drug development.

References

- 1. scbt.com [scbt.com]

- 2. DL-2-Methylcitric acid (methyl-Dâ, 98%) CP 90% | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

The Endogenous Function of 2-Methylcitric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylcitric acid (2-MCA) is an endogenous metabolite that serves as a critical biomarker for certain inborn errors of metabolism, particularly propionic acidemia and methylmalonic aciduria. Under normal physiological conditions, 2-MCA is present at low levels; however, its concentration significantly increases when the catabolism of propionyl-CoA is impaired. This accumulation is not merely a diagnostic indicator but also an active participant in the pathophysiology of these disorders, primarily through its effects on mitochondrial function. This technical guide provides an in-depth exploration of the endogenous function of 2-methylcitric acid, its metabolic pathway, its role as a disease biomarker, and its impact on cellular bioenergetics. Detailed experimental protocols for the quantification of 2-MCA and the assessment of its enzymatic and cellular effects are provided, alongside quantitative data and visual representations of the key pathways and workflows.

Introduction

2-Methylcitric acid is a tricarboxylic acid structurally similar to citric acid. It is formed from the condensation of propionyl-CoA and oxaloacetate, a reaction catalyzed by citrate synthase.[1][2] While this reaction occurs at a much lower velocity compared to the condensation of acetyl-CoA and oxaloacetate to form citrate, the accumulation of propionyl-CoA in specific metabolic disorders drives the synthesis and subsequent elevation of 2-MCA in biological fluids.[3][4]

This guide will delve into the dual nature of 2-methylcitric acid: its role as a diagnostic marker and its function as a metabolic disruptor, contributing to the clinical manifestations of propionic and methylmalonic acidemias.

Biochemical Pathway: The 2-Methylcitric Acid Cycle

In microorganisms, 2-methylcitric acid is an intermediate in a dedicated metabolic pathway for propionate catabolism known as the 2-methylcitric acid cycle. This cycle facilitates the conversion of propionate into pyruvate and succinate, which can then enter central carbon metabolism. While a complete and analogous cycle is not the primary route for propionyl-CoA metabolism in humans, the initial step, the formation of 2-methylcitrate, is highly relevant in the context of disease.

The key enzymes involved in the microbial 2-methylcitric acid cycle include:

-

Methylcitrate Synthase: Catalyzes the condensation of propionyl-CoA and oxaloacetate to form 2-methylcitrate.

-

2-Methylcitrate Dehydratase: Converts 2-methylcitrate to 2-methyl-cis-aconitate.

-

Aconitase: Hydrates 2-methyl-cis-aconitate to form 2-methylisocitrate.

-

2-Methylisocitrate Lyase: Cleaves 2-methylisocitrate into pyruvate and succinate.

In humans, the accumulation of propionyl-CoA, due to deficiencies in propionyl-CoA carboxylase (in propionic acidemia) or methylmalonyl-CoA mutase (in methylmalonic aciduria), leads to the off-pathway formation of 2-methylcitric acid by the mitochondrial enzyme citrate synthase.[1][3]

Quantitative Data: 2-Methylcitric Acid in Health and Disease

The concentration of 2-methylcitric acid is a sensitive and specific biomarker for propionic acidemia and methylmalonic aciduria. Its levels in various biological fluids are summarized below.

| Biological Fluid | Condition | Concentration Range | Reference |

| Serum | Normal | 60 - 228 nmol/L | [3][5] |

| Cobalamin Deficiency | 93 - 13,500 nmol/L | [3][5] | |

| Cerebrospinal Fluid (CSF) | Normal | 323 - 1,070 nmol/L | [3] |

| Cobalamin Deficiency | 1,370 - 16,300 nmol/L | [3] | |

| Dried Blood Spots (DBS) | Normal (Median) | 0.06 µmol/L (Range: 0 - 0.63 µmol/L) | [6] |

| Normal (2.5th–97.5th percentile) | 0.02–0.27 μmol/L | [7] | |

| Propionic Acidemia | Significantly elevated | [8] | |

| Methylmalonic Aciduria | Significantly elevated | [8] |

Pathophysiological Role: Mitochondrial Dysfunction

The accumulation of 2-methylcitric acid is not a benign event. It exerts significant toxic effects, primarily by disrupting mitochondrial function.

Inhibition of the Tricarboxylic Acid (TCA) Cycle

2-Methylcitric acid acts as a competitive inhibitor of several key enzymes in the TCA cycle. This inhibition curtails the cell's energy production capacity.

| Enzyme | Type of Inhibition | Ki (Inhibition Constant) | Reference |

| Citrate Synthase | Competitive | 1.5 - 7.6 mM | [9] |

| Aconitase | Non-competitive | 1.5 - 7.6 mM | [9] |

| NAD+-Isocitrate Dehydrogenase | Competitive | 1.5 - 7.6 mM | [9] |

| NADP+-Isocitrate Dehydrogenase | Competitive | 1.5 - 7.6 mM | [9] |

| Glutamate Dehydrogenase | Competitive | as low as 0.5 mM | [10] |

Induction of Mitochondrial Permeability Transition

2-Methylcitric acid has been shown to induce the mitochondrial permeability transition (MPT), a phenomenon characterized by the opening of a non-specific pore in the inner mitochondrial membrane.[10] This leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, and ultimately, cell death.

Experimental Protocols

Quantification of 2-Methylcitric Acid in Dried Blood Spots by LC-MS/MS

This protocol describes a method for the sensitive and specific quantification of 2-methylcitric acid from dried blood spots (DBS).

Materials:

-

3.2 mm DBS puncher

-

2.0 mL polypropylene tubes

-

Internal Standard (IS) working solution (e.g., d3-Methylcitric acid)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (25 mmol/L in water)

-

4-Dimethylaminopyridine (DMAP) solution (25 mmol/L in acetonitrile)

-

4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE) solution (2 mmol/L in acetonitrile)

-

10% Methanol containing 0.5 g/L perfluorooctanoic acid (PFOA)

-

LC-MS/MS system

Procedure:

-

Punch a single 3.2 mm disc from the DBS into a 2.0 mL polypropylene tube.[11]

-

Add 20 μL of the IS working solution to the tube.[11]

-

Successively add 25 μL of EDC solution, 25 μL of DMAP solution, and 50 μL of DAABD-AE solution.[11]

-

Tightly cap the tubes and heat at 65°C for 45 minutes.[6][11]

-

Stop the reaction by adding 120 μL of 10% methanol containing PFOA.[11]

-

Centrifuge the sample tubes at 13,000 rpm for 1 minute.[11]

-

Inject a 10 μL portion of the resulting supernatant onto the LC-MS/MS system for analysis.[11]

Citrate Synthase Activity Assay

This colorimetric assay measures the activity of citrate synthase by detecting the release of Coenzyme A (CoA-SH).

Materials:

-

Spectrophotometer capable of kinetic measurements at 412 nm

-

1 mL cuvettes or 96-well plate

-

Assay Buffer

-

Acetyl Coenzyme A (Acetyl-CoA) solution

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) solution

-

Oxaloacetate solution

-

Mitochondrial protein sample

Procedure:

-

Set the spectrophotometer to 412 nm and a kinetic program (e.g., readings every 10 seconds for 2 minutes).[12][13]

-

In a cuvette, prepare a reaction mixture containing Assay Buffer, Acetyl-CoA, DTNB, and the mitochondrial protein sample.[12]

-

Blank the spectrophotometer with the reaction mixture.

-

Initiate the reaction by adding the oxaloacetate solution and mix immediately.[12][13]

-

Record the increase in absorbance at 412 nm for 2 minutes.[12]

-

Calculate the rate of change in absorbance (ΔA/min) from the linear portion of the curve.

-

Calculate the citrate synthase activity using the molar extinction coefficient of TNB (13.6 mM⁻¹cm⁻¹).

2-Methylcitrate Dehydratase Activity Assay

This spectrophotometric assay measures the activity of 2-methylcitrate dehydratase by monitoring the formation of 2-methyl-cis-aconitate.

Materials:

-

Spectrophotometer capable of measurements at 240 nm

-

Reaction buffer (0.2 M potassium phosphate buffer, pH 6.7)

-

Synthetic 2-methylcitrate solution (10 mM)

-

Enzyme extract

Procedure:

-

Prepare a reaction mixture in a cuvette containing the reaction buffer and 2-methylcitrate solution.[14]

-

Initiate the reaction by adding the enzyme extract.[14]

-

Monitor the increase in absorbance at 240 nm, which corresponds to the formation of 2-methyl-cis-aconitate.[14]

-

Calculate the enzyme activity using the molar extinction coefficient of 2-methyl-cis-aconitate (4.5 x 10³ M⁻¹cm⁻¹).[14]

Assessment of Mitochondrial Permeability Transition

This assay measures mitochondrial swelling as an indicator of MPT induction.

Materials:

-

Spectrophotometer capable of measuring light scattering at 540 nm

-

Swelling Buffer

-

Respiratory substrates (e.g., glutamate, malate)

-

CaCl₂ solution

-

2-Methylcitric acid solution

-

Isolated mitochondria

Procedure:

-

In a cuvette, add Swelling Buffer and respiratory substrates.

-

Add isolated mitochondria (final concentration 0.25-0.5 mg/mL) and allow the absorbance to stabilize.

-

Add CaCl₂ to sensitize the mitochondria to MPT.

-

Add 2-methylcitric acid to induce MPT and monitor the decrease in absorbance at 540 nm over time. A decrease in absorbance indicates mitochondrial swelling.[2][15]

Conclusion

2-Methylcitric acid is a multifaceted molecule that serves as a crucial diagnostic tool and a key contributor to the pathophysiology of propionic and methylmalonic acidemias. Its accumulation disrupts fundamental mitochondrial processes, leading to impaired energy metabolism and cellular dysfunction. Understanding the endogenous function of 2-methylcitric acid is paramount for the development of targeted therapeutic strategies for these debilitating metabolic disorders. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and clinicians working in this field.

References

- 1. assaygenie.com [assaygenie.com]

- 2. researchgate.net [researchgate.net]

- 3. Elevation of 2-methylcitric acid I and II levels in serum, urine, and cerebrospinal fluid of patients with cobalamin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Plasma methylcitric acid and its correlations with other disease biomarkers: The impact in the follow up of patients with propionic and methylmalonic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Methylcitric Acid, Serum - Vitamins & Minerals - Lab Results explained | HealthMatters.io [healthmatters.io]

- 6. researchgate.net [researchgate.net]

- 7. The utility of methylmalonic acid, methylcitrate acid, and homocysteine in dried blood spots for therapeutic monitoring of three inherited metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Effect of 2-methylcitrate on citrate metabolism: implications for the management of patients with propionic acidemia and methylmalonic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-Methylcitric acid impairs glutamate metabolism and induces permeability transition in brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analysis of Methylcitrate in Dried Blood Spots by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3hbiomedical.com [3hbiomedical.com]

- 13. Citrate synthase activity [protocols.io]

- 14. tandfonline.com [tandfonline.com]

- 15. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Preparation of 2-Methylcitric Acid-d3 Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential procedures for preparing accurate and stable stock solutions of 2-Methylcitric acid-d3 (MCA-d3). As a critical internal standard in mass spectrometry-based analysis, particularly in metabolomics and newborn screening, the precise preparation of MCA-d3 solutions is paramount for reliable quantitative results. This document outlines detailed experimental protocols, data presentation in structured tables, and visual workflows to ensure clarity and reproducibility in the laboratory.

Introduction to this compound

This compound is the deuterated form of 2-methylcitric acid, an important biomarker for certain inherited metabolic disorders such as propionic acidemia and methylmalonic aciduria. In quantitative analysis, isotopically labeled internal standards like MCA-d3 are indispensable. They exhibit nearly identical chemical and physical properties to their endogenous, non-labeled counterparts, allowing them to co-elute during chromatography and ionize similarly in the mass spectrometer. This enables accurate quantification by correcting for variations in sample preparation, extraction, and instrument response.

Properties and Solubility

A thorough understanding of the physical and chemical properties of this compound is fundamental to the successful preparation of stock solutions.

| Property | Value |

| Chemical Formula | C₇H₇D₃O₇ |

| Molecular Weight | ~209.17 g/mol |

| Appearance | Solid or semi-solid |

| Purity | Typically ≥98% for isotopic purity |

The solubility of 2-Methylcitric acid is a key factor in solvent selection. While specific solubility data for the deuterated form can be limited, the properties of the non-deuterated form provide a strong indication.

| Solvent | Solubility of 2-Methylcitric Acid (non-deuterated) |

| Water | Soluble |

| Dimethyl sulfoxide (DMSO) | Soluble |

| Methanol | Soluble |

| Ethanol | Soluble |

Experimental Protocols for Stock Solution Preparation

The following protocols provide detailed methodologies for the preparation of this compound stock solutions in both aqueous and organic solvents.

Aqueous Stock Solution Preparation

This protocol is adapted from methodologies used in newborn screening laboratories for the analysis of dried blood spots.[1]

Objective: To prepare a high-concentration primary stock solution and an intermediate stock solution of this compound in water.

Materials:

-

This compound (solid)

-

Ultrapure water

-

Analytical balance

-

Volumetric flasks (e.g., 1 mL, 10 mL)

-

Calibrated micropipettes

-

Microcentrifuge tubes or amber glass vials

Procedure:

Part A: Primary Stock Solution (e.g., 8.61 mM)

-

Calculation:

-

Determine the desired concentration (e.g., 8.61 mM or 0.00861 mol/L).

-

Using the molecular weight of MCA-d3 (~209.17 g/mol ), calculate the mass required for a specific volume.

-

Formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Example for 1 mL (0.001 L): 0.00861 mol/L x 0.001 L x 209.17 g/mol ≈ 0.00180 g or 1.80 mg.

-

-

Weighing:

-

Accurately weigh the calculated amount of this compound using an analytical balance.

-

-

Dissolution:

-

Transfer the weighed MCA-d3 to a 1 mL volumetric flask.

-

Add a small amount of ultrapure water to dissolve the solid.

-

Vortex or sonicate briefly if necessary to ensure complete dissolution.

-

-

Final Volume Adjustment:

-

Carefully add ultrapure water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

-

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller volumes in microcentrifuge tubes or amber glass vials to minimize freeze-thaw cycles.

-

Store the aliquots at -80°C for long-term stability.

-

Part B: Intermediate Stock Solution (e.g., 200 µM)

-

Calculation (Dilution):

-

Use the formula C₁V₁ = C₂V₂ to determine the volume of the primary stock solution needed.

-

C₁ = Concentration of primary stock solution (8.61 mM)

-

V₁ = Volume of primary stock solution to be determined

-

C₂ = Desired concentration of intermediate solution (200 µM or 0.2 mM)

-

V₂ = Desired final volume of intermediate solution (e.g., 1 mL)

-

Calculation: V₁ = (C₂V₂) / C₁ = (0.2 mM x 1 mL) / 8.61 mM ≈ 0.0232 mL or 23.2 µL.

-

-

Preparation:

-

Pipette 23.2 µL of the 8.61 mM primary stock solution into a clean microcentrifuge tube.

-

Add 976.8 µL of ultrapure water to reach a final volume of 1 mL.

-

Vortex thoroughly to ensure homogeneity.

-

-

Storage:

-

Store the intermediate stock solution at -80°C.

-

Organic Solvent Stock Solution Preparation (Example)

While aqueous solutions are common, some applications may require stock solutions in organic solvents. The following is a general protocol.

Objective: To prepare a stock solution of this compound in a certified organic solvent like methanol.

Materials:

-

This compound (solid)

-

LC-MS grade methanol

-

Analytical balance

-

Volumetric flask

-

Calibrated micropipettes

-

Amber glass vials

Procedure:

-

Calculation: Perform the same calculation as in the aqueous protocol to determine the required mass for your desired concentration and volume.

-

Weighing: Accurately weigh the calculated amount of MCA-d3.

-

Dissolution:

-

Transfer the weighed solid to a volumetric flask.

-

Add a portion of the LC-MS grade methanol and swirl to dissolve. Sonication may be used if needed.

-

-

Final Volume: Bring the solution to the final desired volume with methanol.

-

Storage: Store the solution in amber glass vials at -20°C or -80°C.

Data Presentation: Summary of Stock Solution Parameters

| Parameter | Primary Stock Solution | Intermediate Stock Solution | Working Solution (Example) |

| Analyte | This compound | This compound | This compound |

| Solvent | Ultrapure Water[1] | Ultrapure Water[1] | Varies by application (e.g., water, methanol/water) |

| Concentration | 8.61 mM[1] | 200 µM[1] | 1-10 µM |

| Storage Temperature | -80°C[1] | -80°C[1] | Prepared fresh or stored short-term at -20°C to -80°C |

Stability and Storage

Proper storage is crucial to maintain the integrity and concentration of this compound stock solutions.

-

Long-term Storage: For long-term stability, stock solutions should be stored at -80°C.[1] At this temperature, aqueous stock solutions have been shown to be stable for extended periods.

-

Short-term Storage: For routine use, storage at -20°C is also acceptable, with stability reported for at least one month.[2]

-

Freeze-Thaw Cycles: It is highly recommended to aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the analyte and evaporation of the solvent.[2]

-

Light Sensitivity: While not always explicitly stated, it is good laboratory practice to store solutions in amber vials or otherwise protect them from light, especially for long-term storage.

Mandatory Visualizations

Experimental Workflow for Aqueous Stock Solution Preparation

References

Methodological & Application

Application Note and Protocol: Quantitative Analysis of 2-Methylcitric Acid in Biological Matrices using 2-Methylcitric Acid-d3 by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylcitric acid (MCA) is a key biomarker for diagnosing and monitoring certain inborn errors of metabolism, particularly propionic acidemia and methylmalonic acidemia.[1][2][3] Accurate and reliable quantification of MCA in biological samples is crucial for clinical diagnosis and research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity, specificity, and throughput.[1][4]

The use of a stable isotope-labeled internal standard, such as 2-Methylcitric acid-d3 (MCA-d3), is the gold standard for quantitative LC-MS/MS analysis.[5][6] MCA-d3 is chemically and physically almost identical to the endogenous MCA, ensuring that it behaves similarly during sample preparation, chromatography, and ionization.[5][7] This co-eluting internal standard effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise quantification.[6][7][8] This application note provides a detailed protocol for the analysis of 2-Methylcitric acid in biological matrices using this compound as an internal standard for LC-MS/MS analysis.

Experimental Protocols

Materials and Reagents

-

2-Methylcitric acid (analyte)

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Biological matrix (e.g., plasma, serum, dried blood spots)

-

Protein precipitation solvent (e.g., Methanol or Acetonitrile)

Sample Preparation

A simple protein precipitation step is often sufficient for the extraction of 2-Methylcitric acid from plasma or serum. For dried blood spots (DBS), a solvent extraction is employed.

Protocol for Plasma/Serum:

-

To 50 µL of plasma/serum sample, add 150 µL of ice-cold protein precipitation solvent (e.g., methanol) containing the internal standard, this compound, at a known concentration.

-

Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Protocol for Dried Blood Spots (DBS):

-

Punch a 3 mm disc from the DBS card into a clean microcentrifuge tube.

-

Add 100 µL of an extraction solution (e.g., methanol/water, 80:20 v/v) containing the internal standard, this compound, at a known concentration.

-

Vortex the tube for 20 minutes to ensure complete extraction.

-

Centrifuge the sample at 10,000 x g for 10 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Note: In some cases, derivatization may be necessary to improve the chromatographic retention and ionization efficiency of 2-Methylcitric acid.[4][9]

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC):

-

Column: A reversed-phase column, such as a C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm), is typically used.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.

-

Gradient: A linear gradient from low to high organic phase (Mobile Phase B) is employed to separate 2-Methylcitric acid from other matrix components.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Column Temperature: 40°C.

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is generally preferred for organic acids.[10]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions: The precursor-to-product ion transitions for both 2-Methylcitric acid and this compound need to be optimized. Representative transitions are:

-

2-Methylcitric acid: [M-H]⁻ → product ion

-

This compound: [M-H]⁻ → product ion

-

-

Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized for maximum signal intensity.

Data Presentation

The following table summarizes typical quantitative performance data for the LC-MS/MS analysis of 2-Methylcitric acid.

| Parameter | Typical Value | Reference |

| Lower Limit of Quantification (LLOQ) | 0.05 - 0.2 µmol/L | [11] |

| Upper Limit of Quantification (ULOQ) | 40 - 80 µmol/L | [2] |

| Linearity (r²) | > 0.99 | [12] |

| Intra-day Precision (%CV) | < 10% | [2][4] |

| Inter-day Precision (%CV) | < 15% | [2] |

| Recovery | 85 - 115% | [2][4] |

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the LC-MS/MS analysis of 2-Methylcitric acid.

Principle of Internal Standard Quantification

Caption: Principle of using a deuterated internal standard for accurate quantification.

References

- 1. Simple, Fast, and Simultaneous Detection of Plasma Total Homocysteine, Methylmalonic Acid, Methionine, and 2-Methylcitric Acid Using Liquid Chromatography and Mass Spectrometry (LC/MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simple, Fast, and Simultaneous Detection of Plasma Total Homocysteine, Methylmalonic Acid, Methionine, and 2-Methylcitric Acid Using Liquid Chromatography and Mass Spectrometry (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. resolvemass.ca [resolvemass.ca]

- 6. benchchem.com [benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. Analysis of Methylcitrate in Dried Blood Spots by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. osti.gov [osti.gov]

- 12. mdpi.com [mdpi.com]

Application Notes: Utilizing 2-Methylcitric acid-d3 as an Internal Standard for Accurate Metabolite Quantification

Introduction

In the field of metabolomics, precise and accurate quantification of endogenous metabolites is paramount for understanding disease mechanisms, identifying biomarkers, and developing novel therapeutics. 2-Methylcitric acid has been identified as a crucial biomarker for monitoring inherited metabolic disorders such as propionic acidemia (PA) and methylmalonic acidemia (MMA).[1] Its accumulation in biological fluids is indicative of disruptions in the propionyl-CoA metabolism pathway.[1] To ensure the reliability of quantitative data, especially in complex biological matrices, the use of a stable isotope-labeled internal standard is the gold standard.[2][3] 2-Methylcitric acid-d3, a deuterated analog of 2-methylcitric acid, serves as an ideal internal standard for mass spectrometry-based quantification.[4]

The fundamental principle of using a deuterated internal standard lies in its chemical identity and slight mass difference from the endogenous analyte.[2] this compound and the unlabeled 2-methylcitric acid exhibit nearly identical physicochemical properties, leading to similar behavior during sample preparation, chromatographic separation, and ionization.[2][3] This co-elution and analogous response in the mass spectrometer allow for the correction of variations that can occur during the analytical process, including matrix effects (ion suppression or enhancement), extraction inconsistencies, and instrument drift.[2][3][5][6] The use of a stable isotope-labeled internal standard like this compound significantly enhances the accuracy, precision, and robustness of the quantitative method.[7]

Target Audience: This document is intended for researchers, scientists, and drug development professionals engaged in metabolomics, clinical chemistry, and drug development who require accurate quantification of 2-methylcitric acid in biological samples.

Metabolic Pathway of 2-Methylcitric Acid

2-Methylcitric acid is an intermediate in the 2-methylcitrate cycle, a metabolic pathway responsible for the catabolism of propionate.[8] This cycle is crucial for detoxifying cells from toxic propionyl-CoA, which can accumulate from the breakdown of odd-chain fatty acids and certain amino acids.[9] The 2-methylcitrate cycle is interconnected with the tricarboxylic acid (TCA) cycle.[9][10]

Quantitative Data

The following table summarizes representative concentrations of 2-methylcitric acid in dried blood spots (DBS) from various populations, highlighting the elevated levels in individuals with metabolic disorders.

| Population/Condition | 2-Methylcitric Acid Concentration (µmol/L) | Reference |

| Healthy Newborns (Reference Range) | 0.04 - 0.36 | [11] |

| Healthy Newborns (Median) | 0.06 (Range: 0 - 0.63) | [12] |

| Confirmed Propionic Acidemia (PA) | > 1.0 | [11] |

| Confirmed Methylmalonic Aciduria (MMA) | > 1.0 | [11] |

| Confirmed Cobalamin (Cbl) C Defect | > 1.0 | [11] |

| Confirmed Cbl F Defect | > 1.0 | [12] |

| Maternal Vitamin B12 Deficiency | Can be elevated, but typically lower than in confirmed metabolic disorders | [11][12] |

| False Positives (from primary screening) | < 1.0 | [11] |

Experimental Protocols

A generalized workflow for the quantification of 2-methylcitric acid in biological samples using this compound as an internal standard is presented below. This protocol is based on common methodologies found in the literature for LC-MS/MS analysis.[12][13][14]

References

- 1. 2-Methylcitric Acid, Serum - Vitamins & Minerals - Lab Results explained | HealthMatters.io [healthmatters.io]

- 2. benchchem.com [benchchem.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. medchemexpress.com [medchemexpress.com]

- 5. texilajournal.com [texilajournal.com]

- 6. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 8. researchgate.net [researchgate.net]

- 9. Methylcitrate cycle - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Quantification of 2-methylcitric acid in dried blood spots improves newborn screening for propionic and methylmalonic acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analysis of Methylcitrate in Dried Blood Spots by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of 2-Methylcitric Acid in Dried Blood Spots using a d3-Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylcitric acid (2-MCA) is a pivotal biomarker for the differential diagnosis of inborn errors of metabolism, specifically propionic acidemia and methylmalonic acidemia. Elevated levels of 2-MCA in physiological fluids are indicative of defects in the propionyl-CoA metabolic pathway. The analysis of 2-MCA in dried blood spots (DBS) is a minimally invasive technique that has proven to be a valuable second-tier test in newborn screening programs. It significantly improves the specificity and positive predictive value of initial screening results based on elevated propionylcarnitine (C3), thereby reducing the number of false-positive cases.

This document provides a comprehensive guide to the quantification of 2-MCA in DBS using a stable isotope-labeled internal standard (d3-2-Methylcitric acid) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol includes detailed procedures for sample preparation, derivatization, and instrumental analysis, along with guidelines for the preparation of calibration standards and quality controls.

Metabolic Pathway of 2-Methylcitric Acid Formation

Inborn errors of metabolism such as propionic acidemia and methylmalonic acidemia result from deficiencies in enzymes involved in the catabolism of branched-chain amino acids, odd-chain fatty acids, and cholesterol.[1] This leads to an accumulation of propionyl-CoA. Under normal physiological conditions, propionyl-CoA is carboxylated to methylmalonyl-CoA, which is then converted to succinyl-CoA and enters the Krebs cycle.[2] However, when the activity of propionyl-CoA carboxylase is deficient, propionyl-CoA is shunted into an alternative pathway where it condenses with oxaloacetate to form 2-methylcitrate, leading to its accumulation.[3]

Experimental Workflow

The analytical workflow for the quantification of 2-Methylcitric acid in dried blood spots encompasses several key stages, from sample reception to data analysis. The process begins with the punching of a small disc from the DBS card, followed by the addition of a deuterated internal standard (d3-2-Methylcitric acid) to correct for matrix effects and variations in sample processing. The sample then undergoes an extraction and derivatization step to enhance the analytical sensitivity and chromatographic properties of 2-MCA. The derivatized sample is subsequently analyzed by LC-MS/MS. The resulting data is processed to generate a calibration curve, from which the concentration of 2-MCA in the unknown samples is determined.

Detailed Experimental Protocols

Materials and Reagents

-

2-Methylcitric acid (analytical standard)

-

d3-2-Methylcitric acid (internal standard)

-

Whole blood (for preparation of calibrators and QCs)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Dried blood spot collection cards (e.g., Whatman 903™)

Preparation of Stock Solutions, Calibration Standards, and Quality Controls

-

Stock Solutions: Prepare individual stock solutions of 2-MCA and d3-2-MCA in methanol or water at a concentration of 1 mg/mL. Store at -20°C.

-

Working Standard Solutions: Prepare a series of working standard solutions of 2-MCA by serially diluting the stock solution with methanol/water to cover the desired calibration range.

-

Internal Standard Working Solution: Prepare a working solution of d3-2-MCA at an appropriate concentration (e.g., 10 µg/mL) in methanol/water.

-

Calibration Standards and Quality Controls (QCs) in DBS:

-

To prepare matrix-matched calibrators, spike aliquots of fresh whole blood with the 2-MCA working standard solutions to achieve a range of concentrations (e.g., 0.5, 1, 2.5, 5, 10, and 20 µmol/L).[4]

-

Prepare low, medium, and high QCs in the same manner at concentrations within the calibration range (e.g., 1.5, 7.5, and 15 µmol/L).

-

Spot a fixed volume (e.g., 50 µL) of each spiked blood sample onto the DBS collection cards.

-

Allow the spots to dry completely at room temperature for at least 4 hours.

-